
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal is an organic compound with the molecular formula C16H28O It is a branched aldehyde with a complex structure, featuring multiple alkyl groups and double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts such as palladium or nickel may be used to facilitate specific steps in the synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienoic acid.
Reduction: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienol.
Substitution: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-dibromo-octadienal.
Aplicaciones Científicas De Investigación
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mecanismo De Acción
The mechanism by which 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound may also participate in conjugation reactions, affecting cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal
- 2-Butyl-2-ethyl-5,7-dimethyl-3,4-hexadienal
- 2-Butyl-2-ethyl-5,7-dimethyl-3,4-decadienal
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
68140-60-3 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
InChI |
InChI=1S/C16H28O/c1-6-8-10-16(7-2,13-17)11-9-15(5)12-14(3)4/h11,13-14H,6-8,10,12H2,1-5H3 |
Clave InChI |
ITZDNKGGBCYBBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(C=C=C(C)CC(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


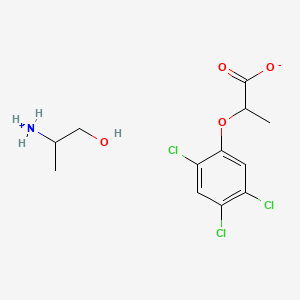
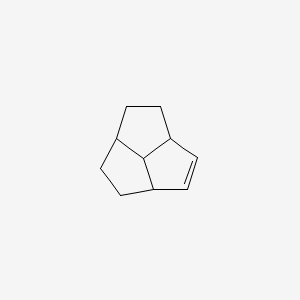
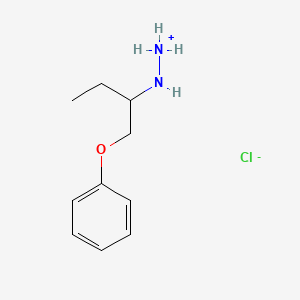
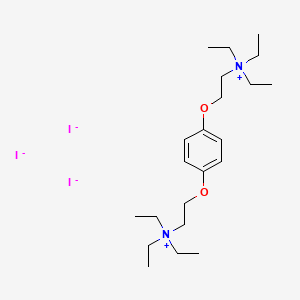


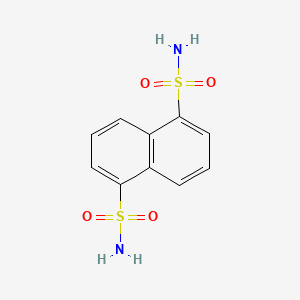
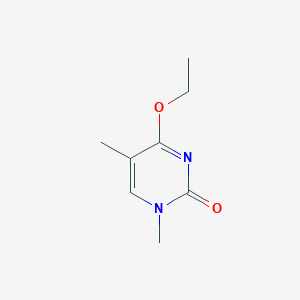
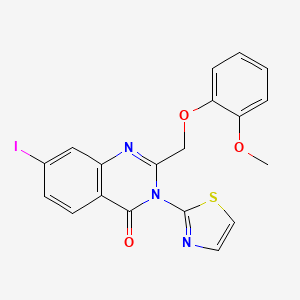
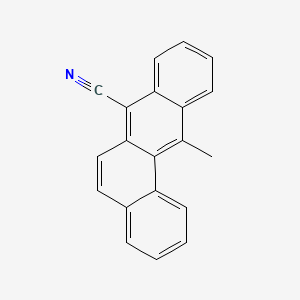

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
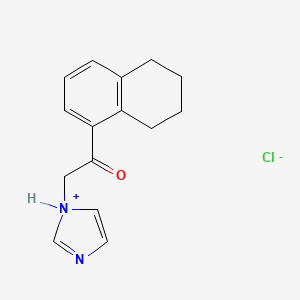
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
